molecular formula C18H15BrN4O2S B11045980 2-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-6-bromoquinazolin-4(3H)-one

2-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-6-bromoquinazolin-4(3H)-one

Cat. No.: B11045980
M. Wt: 431.3 g/mol
InChI Key: BDBPBNCTIJKUFR-UHFFFAOYSA-N
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Description

2-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-6-BROMO-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine moiety and a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-6-BROMO-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-6-BROMO-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

    Solvents: Ethanol, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Mechanism of Action

The mechanism of action of 2-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-6-BROMO-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-6-BROMO-4(3H)-QUINAZOLINONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its thieno[2,3-b]pyridine moiety and bromine substituent differentiate it from other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C18H15BrN4O2S

Molecular Weight

431.3 g/mol

IUPAC Name

2-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-6-bromo-3H-quinazolin-4-one

InChI

InChI=1S/C18H15BrN4O2S/c1-8-5-9(7-25-2)13-14(20)15(26-18(13)21-8)16-22-12-4-3-10(19)6-11(12)17(24)23-16/h3-6H,7,20H2,1-2H3,(H,22,23,24)

InChI Key

BDBPBNCTIJKUFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=NC4=C(C=C(C=C4)Br)C(=O)N3)N)COC

Origin of Product

United States

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